molecular formula C11H8FIN2O B13554913 1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13554913
M. Wt: 330.10 g/mol
InChI Key: XXLRTIIHTORJIP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a complex organic compound characterized by the presence of fluorine, iodine, and pyrazole groups

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the iodine atom: This step involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent.

    Formation of the ethanone group: This final step involves the acylation of the aromatic ring with an appropriate acylating agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The presence of halogens (fluorine and iodine) makes this compound susceptible to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. The pyrazole ring is known to interact with various biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-(3-Fluoro-4-phenylphenyl)ethan-1-one: This compound lacks the iodine atom and the pyrazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine, iodine, and pyrazole groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H8FIN2O

Molecular Weight

330.10 g/mol

IUPAC Name

1-[3-fluoro-4-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H8FIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3

InChI Key

XXLRTIIHTORJIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)F

Origin of Product

United States

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